2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide
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Description
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2,4-disubstituted thiazoles, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets of these compounds can vary greatly depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins . The orientation of the thiazole ring towards the target site can be influenced by the substituents at positions 2 and 4 .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, they may affect pathways related to inflammation, tumor growth, bacterial and fungal infections, and more .
Pharmacokinetics
For instance, its solubility in water and alcohol suggests that it may be well-absorbed in the gastrointestinal tract .
Result of Action
Given the diverse biological activities of similar thiazole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S.BrH/c18-13(19)10-12-14(11-4-2-1-3-5-11)16-15(21-12)17-6-8-20-9-7-17;/h1-5H,6-10H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFLHYGSWAZHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide |
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